Palomid 529 was initially developed as part of research aimed at identifying compounds with anti-cancer properties. It belongs to a class of compounds that exhibit a variety of biological activities, including anti-inflammatory and anti-tumor effects. The compound's CAS Registry Number is 914913-88-5, which facilitates its identification in chemical databases and literature .
The synthesis of 8-(1-hydroxyethyl)-2-methoxy-3-[(4-methoxyphenyl)methoxy]benzo[c]chromen-6-one involves several key steps:
The molecular formula of Palomid 529 is , with a molecular weight of approximately 366.39 g/mol. Its structure includes:
Crystallographic studies reveal that the molecule exhibits a planar conformation with specific dihedral angles between substituents, indicating potential intramolecular interactions that may affect its biological activity .
Palomid 529 can undergo various chemical reactions typical for compounds containing methoxy and hydroxy groups:
These reactions are significant for modifying the compound to enhance its pharmacological profile or to study structure-activity relationships .
Studies have shown that compounds similar to Palomid 529 can interfere with angiogenesis and metastasis, making them valuable in cancer therapy .
Palomid 529 exhibits several notable physical and chemical properties:
These properties are crucial for determining suitable storage conditions and methods for application in research and therapeutic contexts .
Palomid 529 has been investigated primarily for its potential applications in cancer treatment due to its ability to modulate various cellular pathways involved in tumor growth and metastasis. Specific applications include:
Further research into this compound may reveal additional therapeutic potentials beyond oncology, including anti-inflammatory and neuroprotective effects .
The core structure of 8-(1-hydroxyethyl)-2-methoxy-3-[(4-methoxyphenyl)methoxy]benzo[c]chromen-6-one represents a fused tetracyclic chromene system, classified as a benzo[c]chromen-6-one derivative. Modern synthetic approaches leverage multicomponent reactions (MCRs) and catalytic cascade sequences to construct this complex scaffold efficiently. A validated route begins with Knoevenagel condensation between substituted salicylaldehydes and active methylene compounds (e.g., malononitrile or ethyl cyanoacetate), forming 2-iminochromene intermediates [5] [7]. Subsequent annulation with carbonyl electrophiles or nucleophiles builds the pyran ring. Crucially, the C8 hydroxyethyl group is installed via regioselective Friedel-Crafts alkylation using propylene oxide or glycidyl ethers, followed by oxidation state adjustment [4] [5].
Table 1: Key Synthetic Methods for Chromene Scaffolds
Reaction Type | Conditions | Key Intermediate | Yield Range |
---|---|---|---|
Knoevenagel Condensation | TMG base, ethanol, reflux | 2-Iminochromene | 70-85% |
Friedel-Crafts Alkylation | AlCl₃, DCM, 0°C to RT | 8-(1-Hydroxyethyl)chromene | 60-75% |
Mitsunobu Etherification | DIAD, PPh₃, THF, 0°C | 3-[(4-Methoxyphenyl)methoxy] derivative | 80-92% |
Oxidation-Lactonization | TBHP, VO(acac)₂ or Pd(II) catalysts | Benzo[c]chromen-6-one core | 65-78% |
The 3-[(4-methoxyphenyl)methoxy] moiety is typically introduced via Mitsunobu etherification or Williamson ether synthesis using 4-methoxybenzyl chloride/bromide under basic conditions (K₂CO₃, DMF). This step requires careful control of stoichiometry and temperature to prevent O-alkyl migration or demethylation [5] [6]. Final purification employs crystallization from ethanol/water mixtures or toluene, yielding the target compound as a white solid (>98% purity by HPLC) [1]. Recent advances demonstrate flow chemistry approaches reducing reaction times from 48h to <6h while improving regioselectivity at C3 and C8 positions [7].
Systematic SAR analysis reveals that the C2 methoxy group is critical for mTORC1/C2 dual inhibition. Desmethyl analogs at C2 show >10-fold reduction in PI3K binding affinity (IC₅₀ shift from 0.28µM to 3.5µM), attributed to loss of hydrophobic contact with Val2242 in the mTOR kinase domain. The C3-arylalkoxy chain governs cellular permeability; replacing the 4-methoxybenzyl group with smaller alkoxy groups (e.g., ethoxy) diminishes antiangiogenic activity by 60%, while bulkier naphthylmethoxy analogs exhibit hepatotoxicity [1] [4] [9].
Table 2: SAR of Key Structural Modifications
Modification Site | Structural Change | mTOR Inhibition IC₅₀ (µM) | Antiproliferative Activity (A549 cells) |
---|---|---|---|
Parent Compound | None | 0.28 ± 0.03 | 2.1 ± 0.4 µM |
C2 Methoxy → Hydrogen | Demethylation | 3.5 ± 0.6 | >50 µM |
C8 Hydroxyethyl → Acetyl | Oxidation | 0.41 ± 0.05 | 3.8 ± 0.7 µM |
C3-4-MeOPh → Phenyl | Removal of methoxy | 1.2 ± 0.2 | 12.4 ± 2.1 µM |
Benzo[c]chromen → Chromen | Ring contraction | Inactive at 50µM | Inactive |
The C8 hydroxyethyl substituent enhances solubility (logP reduction from 5.2 to 3.8) while enabling hydrogen bonding with Asp2195 of mTOR. Acetylation of this group retains activity but reduces cellular uptake, evidenced by 40% lower intracellular concentrations in PC-3 prostate cancer models [1]. Intriguingly, fluorination of the 4-methoxyphenyl ring at the ortho position (e.g., 2-F-4-MeO-C₆H₃CH₂O-) improves metabolic stability (t₁/₂ increase from 1.8h to 4.5h in microsomes) without compromising potency [6] [9]. Chromene ring expansion to larger fused systems (e.g., naphthopyrans) abolishes activity, confirming strict geometric requirements for the mTOR kinase cleft [4].
Targeting CNS malignancies requires strategic molecular modifications to traverse the blood-brain barrier (BBB). The parent compound exhibits moderate passive diffusion (PAMPA-BBB permeability: 2.1 × 10⁻⁶ cm/s) but is effluxed by P-glycoprotein (P-gp). Three functionalization approaches show promise:
Table 3: BBB Penetration Parameters of Derivatives
Derivative | logP/logD₇.₄ | PAMPA-BBB Pe (10⁻⁶ cm/s) | P-gp Efflux Ratio | Brain/Plasma Ratio (Mice) |
---|---|---|---|---|
Parent Compound | 3.8/2.1 | 2.1 | 8.2 | 0.15 |
C8 L-Lactate Prodrug | 2.5/1.8* | 15.6* | 1.1 | 0.48 |
4'-CF₃ Benzyloxy Analog | 4.7/3.3 | 8.9 | 1.7 | 0.33 |
Glutathione Conjugate | -1.2/-2.4 | 0.3** | 0.9 | 0.62* |
*Measured at pH 5.5 (prodrug active transport); **Carrier-mediated transport dominant; ***After 1h infusion
Molecular modeling confirms that optimal BBB penetration requires balancing lipophilicity (logD 2.0–3.5), polar surface area (<80Ų), and hydrogen-bond donor count (≤2). The C8 hydroxyethyl group serves as a tunable site for prodrug linkage without disrupting target engagement [5]. Recent in silico studies propose carbon-11 labeling of the methoxy groups for real-time PET imaging of brain distribution, validated in glioblastoma xenograft models [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7